molecular formula C25H33N3O3 B2700643 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione CAS No. 893999-74-1

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione

Cat. No.: B2700643
CAS No.: 893999-74-1
M. Wt: 423.557
InChI Key: IJLOZLCJZBSGGY-UHFFFAOYSA-N
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Description

Historical Development of Complex Indole Derivatives

Indole chemistry traces its origins to the 19th-century study of indigo dyes, with Adolf von Baeyer’s 1866 synthesis of indole from oxindole marking a foundational milestone. The mid-20th century saw indole derivatives gain prominence through their identification in biologically active alkaloids like reserpine and strychnine, which spurred interest in their pharmacological potential. By the 1980s, synthetic methodologies enabled the systematic modification of indole’s core structure, leading to derivatives such as 5-hydroxytryptophan (a serotonin precursor) and sumatriptan (a migraine therapeutic).

The integration of azepine and piperidine moieties into indole frameworks emerged in the early 2000s, driven by the need for compounds capable of simultaneous modulation of G-protein-coupled receptors (GPCRs) and enzymatic targets. For example, indole-piperazine hybrids demonstrated dual affinity for adenosine A~2A~ and dopamine D~2~ receptors in Parkinson’s disease models, while azepinoindoles showed potent cholinesterase inhibition relevant to Alzheimer’s therapy. These developments established indole-azepine-piperidine hybrids as a versatile platform for drug discovery.

Table 1: Key Milestones in Indole Hybrid Development

Year Development Significance
1866 Baeyer’s indole synthesis Enabled systematic study of indole chemistry
1930s Isolation of indole alkaloids Revealed biological relevance of indoles
2008 First indole-piperazine GPCR modulators Pioneered multitarget hybrid design
2022 One-step azepinoindole synthesis Streamlined complex hybrid production

Significance in Medicinal Chemistry Research

Indole-azepine-piperidine hybrids occupy a strategic niche in drug design due to their capacity to engage multiple biological targets. The indole nucleus provides a planar aromatic system for π-π stacking with tyrosine residues in enzyme active sites, while the azepine ring’s seven-membered structure introduces conformational flexibility, enhancing binding to allosteric pockets. Piperidine substituents, particularly N-ethyl groups, contribute to lipophilicity and blood-brain barrier penetration, critical for central nervous system (CNS) therapeutics.

Notably, these hybrids exhibit "polypharmacology"—simultaneously inhibiting acetylcholinesterase (AChE) and amyloid-β aggregation in Alzheimer’s models, or antagonizing serotonin receptors while modulating ion channels in cancer cells. For instance, azepino[4,3-b]indole derivatives demonstrated submicromolar inhibition of human serum butyrylcholinesterase (hsBChE) alongside neuroprotective effects against NMDA-induced excitotoxicity. Such multifunctionality reduces the risk of drug resistance and enables lower therapeutic doses compared to single-target agents.

Table 2: Pharmacological Advantages of Indole-Azepine-Piperidine Hybrids

Feature Functional Impact Example Compound Activity
Indole aromaticity Targets amyloid-β fibrils via hydrophobic interactions 20 μM inhibition of Aβ aggregation
Azepine flexibility Binds allosteric sites of GPCRs K~i~ = 8.7 μM at adenosine A~2A~ receptor
Piperidine lipophilicity Enhances CNS penetration LogP = 3.1 (calculated for EVT-2837717)

Current Research Landscape for Hybrid Heterocyclic Structures

Contemporary research focuses on optimizing synthetic routes and expanding the therapeutic scope of indole-azepine-piperidine hybrids. The 2022 development of a one-step aza-[4 + 3] cycloaddition to assemble azepino[3,4-b]indoles from indole, aniline, and amino acid precursors represents a leap in synthetic efficiency, achieving yields up to 85% under mild conditions. This method bypasses traditional multistep sequences, enabling rapid diversification of the azepine ring’s substituents.

Parallel advances include the use of phenacyl bromide in Hantzsch-thiazole syntheses to integrate thiazole motifs into indole hybrids, though this approach remains underexplored for azepine-piperidine systems. Computational modeling now guides rational design, as seen in the strategic placement of methoxy groups at the indole C7 position to enhance A~2A~ receptor affinity by 40% compared to unsubstituted analogs. Current clinical trials focus on oncology applications, with indole-azepine hybrids showing promise as kinase inhibitors in non-small cell lung cancer models.

Table 3: Recent Methodological Advances in Hybrid Synthesis

Technique Application Outcome
Aza-[4 + 3] cycloaddition Azepinoindole core formation 75-85% yield, 15 examples
N-alkylation of indole Piperidine/azepane side-chain incorporation 60-70% yield for EVT-2837717 analogs
Sonogashira coupling Alkyne spacer introduction Pending optimization for scale-up

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-2-19-11-7-10-16-28(19)25(31)24(30)21-17-27(22-13-6-5-12-20(21)22)18-23(29)26-14-8-3-4-9-15-26/h5-6,12-13,17,19H,2-4,7-11,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOZLCJZBSGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione is a complex organic molecule with potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C31H36N4O5SC_{31}H_{36}N_{4}O_{5}S with a molecular weight of approximately 576.71 g/mol. The structural complexity involves multiple functional groups that may influence its biological activity.

Research indicates that compounds similar to this indole derivative may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Receptor Modulation : It could interact with various receptors, including those involved in neurotransmission and immune responses.
  • Antioxidant Activity : The presence of certain functional groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Properties

Studies have shown that indole derivatives can exhibit anticancer activity by inducing apoptosis in tumor cells. For instance, compounds with similar structures have been reported to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound might protect neuronal cells from apoptosis induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Indole Derivatives :
    • A study published in Journal of Medicinal Chemistry explored various indole derivatives, noting their ability to inhibit cancer cell proliferation through modulation of the PI3K/Akt signaling pathway .
  • Neuroprotection Research :
    • Research conducted by Smith et al. (2020) demonstrated that certain indole compounds could reduce oxidative stress markers in neuronal cell lines, suggesting neuroprotective mechanisms .
  • Inflammation Model :
    • In an experimental model of inflammation, compounds structurally related to the target compound significantly reduced edema and inflammatory markers in vivo, supporting their potential therapeutic applications.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activationJournal of Medicinal Chemistry
Anti-inflammatoryInhibits cytokine productionExperimental Biology
NeuroprotectionReduces oxidative stressSmith et al., 2020

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in the substituents on the indole nitrogen, ethanedione side chains, or heterocyclic moieties. Below is a detailed comparison based on evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Indole N / Ethanedione) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Azepan-1-yl-oxoethyl / 2-ethylpiperidine C₂₅H₃₂N₃O₃ 422.55 Larger azepane ring (7-membered) and ethyl-piperidine enhance lipophilicity
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione Azepan-1-yl-oxoethyl / 2-methylpiperidine C₂₄H₃₀N₃O₃ 408.52 Methyl group on piperidine reduces steric bulk vs. ethyl in target compound
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione None / 3-methylpiperidine C₁₆H₁₈N₂O₂ 270.33 Simpler structure; lacks azepane, potentially lower metabolic stability
1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione None / pyrrolidine C₂₀H₁₈N₂O₂ 318.37 Pyrrolidine (5-membered ring) increases rigidity vs. piperidine/azepane

Key Differences and Implications

Heterocyclic Substituent Effects: The azepane ring (7-membered) in the target compound introduces greater conformational flexibility compared to smaller rings like piperidine (6-membered) or pyrrolidine (5-membered). This may enhance binding to targets requiring adaptable hydrophobic pockets.

Indole Substitution :

  • The 2-(azepan-1-yl)-2-oxoethyl group on the indole nitrogen distinguishes the target compound from simpler analogs lacking this substitution (e.g., and ). This group may confer resistance to metabolic oxidation at the indole N–H position.

Crystallographic and Synthetic Considerations :

  • Analogous compounds (e.g., ) were characterized via single-crystal X-ray diffraction using SHELX software. The target compound’s structural complexity may require advanced refinement techniques due to its flexible azepane and ethyl-piperidine groups.
  • Synthesis routes for similar compounds () suggest that the target compound could be synthesized via sequential alkylation and amidation steps, though the ethyl and azepane groups may necessitate optimized reaction conditions.

Research Findings and Functional Insights

Pharmacological Potential: Indole derivatives with piperidine/azepane substituents (e.g., ) are often explored as kinase inhibitors or GPCR modulators. The target compound’s ethyl-piperidine group could enhance selectivity for hydrophobic binding pockets in such targets. Pyrrolidine-containing analogs () exhibit moderate bioactivity in screening assays (e.g., CHEMBL55648), but the larger azepane in the target compound may prolong metabolic half-life.

Q & A

Q. What are the optimal synthetic routes for this compound, considering efficiency and yield?

Methodological Answer: The synthesis of this heterocyclic compound requires multi-step strategies. Key steps include:

  • Indole functionalization : Alkylation at the indole N1 position using 2-(azepan-1-yl)-2-oxoethyl groups, as seen in analogous indole-piperidine syntheses (e.g., room-temperature alkylation with brominated intermediates) .
  • Coupling reactions : The diketone bridge (ethane-1,2-dione) can be introduced via oxidative coupling or nucleophilic acyl substitution. Catalysts like p-toluenesulfonic acid (p-TSA) have been effective in similar indole-based diketone formations, enhancing reaction rates and yields .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are recommended for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Critical for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the diketone and azepane moieties). Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) resolve signals for the indole, azepane, and piperidine groups. 2D NMR (COSY, NOESY) clarifies spatial proximity of substituents.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound, given structural analogs’ hazards?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Structural analogs (e.g., piperidine derivatives) show acute toxicity (H302, H315) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust. Engineering controls (e.g., local exhaust ventilation) are critical due to respiratory irritation risks (H335) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., azepane vs. piperidine ring size, diketone bridge length) and test in standardized bioassays (e.g., receptor-binding assays) .
  • Data normalization : Control for variables like solvent polarity (DMSO vs. aqueous buffers) and assay temperature, which influence ligand-receptor interactions.
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to biological targets, reconciling divergent experimental results .

Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Isotopic labeling : Incorporate 13^{13}C or 15^{15}N into the diketone moiety to track metabolic pathways via LC-MS .
  • Kinetic analysis : Monitor reaction intermediates using stopped-flow spectroscopy or quench-flow methods to elucidate enzymatic inhibition profiles.
  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding constants (Kd) with putative targets (e.g., kinases or GPCRs) .

Q. How to design experiments to elucidate the electron distribution and reactivity of the diketone moiety?

Methodological Answer:

  • Computational analysis : Density functional theory (DFT) calculates electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Spectroscopic probes : UV-Vis spectroscopy monitors charge-transfer transitions, while IR identifies carbonyl stretching frequencies sensitive to electronic effects.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated diketones to infer transition-state geometry .

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